1,2-Propylene glycol monophthalate
Description
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI Key |
CYXLGABBVLIUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this ester is carried out in large-scale reactors where phthalic anhydride and 2-hydroxypropyl alcohol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-hydroxypropyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile used, different substituted phthalate esters can be formed.
Scientific Research Applications
1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
Chemical Properties
1,2-Propylene glycol (IUPAC: propane-1,2-diol; CAS 57-55-6) is a diol with the molecular formula C₃H₈O₂ and a molar mass of 76.095 g/mol . It is a chiral molecule due to its central carbon atom, enabling the existence of (R)- and (S)-enantiomers . Key properties include:
- Boiling point : 184–189°C
- Density : 1.035–1.04 g/cm³
- Solubility: Fully miscible with water and ethanol .
Production Methods
1,2-PG is synthesized via:
- Hydrolysis of propylene oxide under high temperatures (150–220°C) or catalytic conditions .
- Glycerol conversion, a byproduct of biodiesel production, through hydrogenolysis .
Comparison with Similar Compounds
Ethylene Glycol (Monoethylene Glycol, MEG)
| Property | 1,2-Propylene Glycol | Ethylene Glycol |
|---|---|---|
| Formula | C₃H₈O₂ | C₂H₆O₂ |
| Molar Mass (g/mol) | 76.095 | 62.07 |
| Toxicity | Low (LD₅₀: 20 g/kg in rats) | High (LD₅₀: 4.7 g/kg in rats) |
| Applications | Food, pharmaceuticals, antifreeze | Automotive antifreeze, polyester resins |
| Chirality | Chiral (enantiomers present) | Achiral |
Key Differences :
Dipropylene Glycol (DPG)
| Property | 1,2-Propylene Glycol | Dipropylene Glycol |
|---|---|---|
| Formula | C₃H₈O₂ | C₆H₁₄O₃ |
| Molecular Structure | Diol | Triol (condensation product) |
| Applications | Solvent, humectant | Fragrances, hydraulic fluids |
Functional Contrast :
Glycerol (Glycerin)
| Property | 1,2-Propylene Glycol | Glycerol |
|---|---|---|
| Formula | C₃H₈O₂ | C₃H₈O₃ |
| Viscosity | Low | High |
| Applications | E-liquids, antifreeze | Pharmaceuticals, food moisturizer |
Key Distinctions :
- Hydrophilicity : Glycerol’s three hydroxyl groups make it more hygroscopic than 1,2-PG .
- Sensory Impact : 1,2-PG’s enantiomers contribute distinct aromatic nuances in Baijiu, unlike glycerol .
Research Findings on 1,2-Propylene Glycol
Enantiomeric Distribution in Baijiu
- Enantiomer Ratios : In soy sauce aroma-type Baijiu (SSB), the (S)-enantiomer dominates (average S/R ratio: 87:13 ±3.17), while (R)-enantiomer decreases with aging in strong aroma-type Baijiu (STB) .
- Sensory Thresholds : (R)-1,2-PG has a lower olfactory threshold (4.66 mg/L) than (S)-1,2-PG (23.92 mg/L), influencing flavor profiles .
Industrial vs. Natural Sources
- Adulteration Marker : Industrial 1,2-PG is racemic (50:50 S/R), whereas naturally occurring 1,2-PG in SSB is enantiomerically enriched, serving as a purity indicator .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
